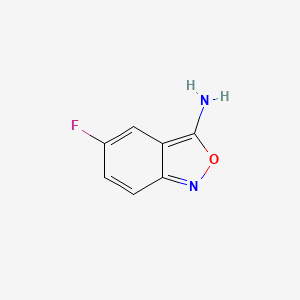

3-Amino-5-fluorobenzisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

5-fluoro-2,1-benzoxazol-3-amine |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2 |

InChI Key |

OAKWWZCDVBLXIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NOC(=C2C=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Fluorobenzisoxazole and Its Analogues

Classical Approaches to Benzisoxazole Synthesis with Specific Relevance to Fluorinated and Aminated Derivatives

Traditional methods for the synthesis of the benzisoxazole core predominantly rely on the formation of the five-membered isoxazole (B147169) ring through intramolecular cyclization reactions. These strategies can be broadly categorized by the key bond formation step: C–O bond formation, N–O bond formation, or the construction of the benzene (B151609) ring itself.

Strategies Involving C–O Bond Formation

One of the most established routes to the benzisoxazole core involves the intramolecular nucleophilic aromatic substitution (SNAr) of an o-haloaryl oxime. organic-chemistry.org This base-promoted ring closure is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack. The general mechanism commences with the deprotonation of the oxime hydroxyl group by a base, followed by an intramolecular attack of the resulting oximate anion on the carbon atom bearing the halogen, leading to the formation of the C–O bond and displacement of the halide. organic-chemistry.org

This methodology has been adapted for the synthesis of 3-aminobenzisoxazole derivatives. For instance, the reaction of o-fluorobenzonitriles with hydroxylamine, followed by treatment with a base, can yield 3-aminobenzisoxazoles. organic-chemistry.org A significant advancement in this area is the use of solid-phase synthesis, which facilitates purification and allows for the generation of libraries of compounds. A notable example is the synthesis of 3-amino-6-bromo-5-fluorobenzisoxazole (B13693437), a close analogue of the target compound. This synthesis utilizes a Kaiser oxime resin, which reacts with 4-bromo-2-fluorobenzonitrile (B28022) via an SNAr reaction. The cyclization and cleavage from the resin are then achieved by treatment with trifluoroacetic acid (TFA), affording the desired product in good yield. chim.it

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| o-Haloaryl oxime | Base (e.g., K₂CO₃, KOH, NaH), Solvent (e.g., DMF, THF) | Benzisoxazole | Varies |

| 2-Fluorobenzonitrile | 1. Hydroxylamine; 2. Base | 3-Aminobenzisoxazole | Good |

| 4-Bromo-2-fluorobenzonitrile | 1. Kaiser oxime resin, t-BuOK, THF; 2. TFA, H₂O | 3-Amino-6-bromo-5-fluorobenzisoxazole | 82 (cleavage) |

Table 1: Examples of Benzisoxazole Synthesis via C–O Bond Formation

Strategies Involving N–O Bond Formation

An alternative classical approach to the benzisoxazole ring system involves the formation of the N–O bond as the key cyclization step. These methods typically start from o-hydroxyaryl carbonyl compounds, which are first converted to their corresponding oximes or imines. Subsequent intramolecular cyclization, often promoted by an activating agent, leads to the formation of the benzisoxazole ring.

For example, the treatment of o-hydroxyaryl N-H ketimines with a chlorinating agent such as N-chlorosuccinimide (NCS) generates an N-chloro imine intermediate. Under anhydrous conditions, this intermediate can undergo base-mediated cyclization to form the N–O bond, yielding a 3-substituted benzisoxazole. nih.govnih.gov The choice of base is crucial, with inorganic bases like potassium carbonate often providing superior results. nih.gov This method's selectivity can be influenced by the electronic nature of the aromatic ring; electron-deficient rings tend to favor N–O bond formation. nih.gov Another approach involves the photochemical cyclization of 2-azidobenzoic acids in the presence of a base, which proceeds through the formation of a nitrene intermediate that cyclizes to form a 2,1-benzisoxazol-3(1H)-one, a related benzisoxazole isomer. organic-chemistry.org

| Starting Material | Reagents and Conditions | Key Intermediate | Product |

| o-Hydroxyaryl N-H ketimine | NCS, Base (e.g., K₂CO₃) | N-Chloro imine | 3-Substituted benzisoxazole |

| 2-Azidobenzoic acid | Base, hv (UV light) | Nitrene | 2,1-Benzisoxazol-3(1H)-one |

Table 2: Examples of Benzisoxazole Synthesis via N–O Bond Formation

Methodologies for Benzene Ring Formation in Benzisoxazoles

Less common, but still a viable strategy, is the construction of the benzene ring onto a pre-existing isoxazole core. organic-chemistry.org This approach is particularly useful for accessing specific substitution patterns that may be difficult to achieve through the more common ring-closure methods. These syntheses often involve annulation reactions of substituted isoxazole derivatives. For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can lead to the formation of naphthalene-fused isoxazoles. nih.gov The mechanism is thought to involve alkyne insertion and C–H activation of the isoxazole ring. nih.gov While not a direct route to simple benzisoxazoles, this strategy highlights the versatility of building the aromatic portion of the molecule.

Modern and Advanced Synthetic Routes for 3-Amino-5-fluorobenzisoxazole

In recent years, more sophisticated and efficient methods for the synthesis of benzisoxazoles have emerged, largely driven by the development of transition-metal catalysis and novel cycloaddition strategies. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.

Transition-Metal Catalyzed Cyclization and Annulation Reactions for Benzisoxazole Ring Construction

Palladium-catalyzed reactions have become a powerful tool for the synthesis of heterocyclic compounds, including benzisoxazoles. A notable development is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net This reaction proceeds via C–H activation at the ortho position of the phenoxy group, followed by coupling with the aldehyde and subsequent cyclization to form the 3-substituted benzisoxazole. This method is advantageous as it allows for the simultaneous formation of a C–C and a C=N bond. A variety of aldehydes, including aromatic, heterocyclic, and aliphatic ones, are tolerated in this transformation. chim.it

| N-Phenoxyacetamide Derivative | Aldehyde | Catalyst | Product |

| N-Phenoxyacetamide | Benzaldehyde | Pd(TFA)₂ | 3-Phenyl-1,2-benzisoxazole |

| Substituted N-phenoxyacetamides | Various aromatic and aliphatic aldehydes | Pd(TFA)₂ | 3-Substituted-1,2-benzisoxazoles |

Table 3: Palladium-Catalyzed Synthesis of Benzisoxazoles

[3+2]-Cycloaddition Reactions in the Synthesis of Benzisoxazoles

The [3+2]-cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient method for constructing five-membered heterocyclic rings. In the context of benzisoxazole synthesis, the reaction of in situ generated arynes with nitrile oxides has emerged as a powerful and versatile strategy. chim.itrsc.org Arynes, highly reactive intermediates, can be generated from various precursors, such as o-(trimethylsilyl)aryl triflates, under mild conditions using a fluoride (B91410) source like cesium fluoride (CsF). chim.itrsc.org The fluoride ion also serves as a base to generate the nitrile oxide from a corresponding chlorooxime. chim.it This one-pot process allows for the rapid assembly of the benzisoxazole core.

This methodology tolerates a wide range of functional groups on both the aryne and the nitrile oxide precursor, enabling the synthesis of a diverse library of substituted benzisoxazoles. chim.itrsc.org For instance, both electron-rich and electron-poor aryne precursors can participate in the reaction. rsc.org This approach provides a direct route to functionalized benzisoxazoles that might be challenging to access through classical methods.

| Aryne Precursor | Chlorooxime | Fluoride Source | Solvent | Product |

| o-(Trimethylsilyl)phenyl triflate | Various aromatic and aliphatic chlorooximes | CsF or TBAF | Acetonitrile or THF | 3-Substituted benzisoxazole |

| 3,4-Dimethoxybenzyne precursor | Phenyl chlorooxime | CsF | Acetonitrile | 5,6-Dimethoxy-3-phenylbenzisoxazole |

| 3,4-Difluorobenzyne precursor | Phenyl chlorooxime | CsF | Acetonitrile | 5,6-Difluoro-3-phenylbenzisoxazole |

Table 4: [3+2]-Cycloaddition for Benzisoxazole Synthesis

Multi-Component Reactions (MCRs) for Diversified this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, highly efficient operation. rug.nlmdpi.com This strategy is particularly valuable in medicinal chemistry for the rapid generation of chemical libraries with diverse substitution patterns, which can be screened for biological activity. rsc.org While specific MCRs designed explicitly for this compound are not extensively documented, the principles of MCRs can be applied to create diversified scaffolds based on this core structure.

The versatility of MCRs lies in their ability to introduce multiple points of diversity in a single step. nih.gov For instance, well-known MCRs such as the Ugi or Passerini reactions could theoretically be adapted to generate this compound analogues. This would involve the strategic design of starting materials where one component contains a pre-formed benzisoxazole nucleus or a precursor that cyclizes under the reaction conditions. A hypothetical Ugi four-component reaction (Ugi-4CR) could involve an amine, a carboxylic acid, an isocyanide, and a ketone or aldehyde component, with one of these carrying the 5-fluoro-1,2-benzisoxazole moiety.

Another approach involves post-MCR modification. A scaffold generated from an MCR can undergo subsequent chemical transformations to yield the target benzisoxazole ring. rug.nl For example, a three-component reaction could be used to assemble a polysubstituted aromatic precursor which is then cyclized to form the 3-aminobenzisoxazole system. The synthesis of polysubstituted 5-aminooxazoles via a three-component reaction has been reported, showcasing a pathway that could potentially be adapted. nih.gov The key advantage of using MCRs is the inherent efficiency and atom economy, allowing for the creation of large libraries of complex, drug-like molecules from readily available building blocks. rsc.org

Table 1: Conceptual Application of MCRs for Scaffold Diversity

| MCR Type | Potential Starting Materials for Benzisoxazole Analogs | Key Advantage | Relevant Findings |

| Ugi-4CR | This compound (as the amine component), an aldehyde, a carboxylic acid, and an isocyanide. | Introduces three points of diversity around the core amino group. | Ugi reactions are known to be highly versatile for creating peptide-like scaffolds. rug.nl |

| Passerini-3CR | A pre-functionalized 5-fluorobenzisoxazole aldehyde or carboxylic acid, an isocyanide, and a corresponding acid or alcohol. | Efficient formation of α-acyloxy carboxamides. | Can be used to build complex side chains on the benzisoxazole core. |

| [3+2] Cycloaddition | A fluorous-tagged aminoester, an aldehyde, and an alkene could form a pyrrolidine (B122466) ring, which is then functionalized with the benzisoxazole moiety. nih.gov | High stereoselectivity and generation of complex heterocyclic systems. | This protocol has been used for diversity-oriented synthesis (DOS) of various heterocyclic scaffolds. nih.gov |

Stereoselective and Regioselective Synthesis of Chiral this compound Derivatives

The precise control of molecular geometry is critical in the synthesis of pharmacologically active compounds. Stereoselective and regioselective methods ensure the formation of a specific isomer, which can dramatically influence biological activity.

Regioselectivity refers to the control of the position of chemical bond formation, which is crucial when multiple reaction sites are available. In the context of this compound, regioselectivity dictates the placement of additional substituents on the aromatic ring or modifications at the 3-amino group. The synthesis of substituted pyrazoles and vulcanchem.comtandfonline.comtriazolo[1,5-a]pyrimidines often relies on the careful selection of reagents and reaction conditions to favor the formation of one constitutional isomer over others. rsc.orgmdpi.com For example, the reaction of a thiosemicarbazide (B42300) intermediate can be directed to form either a 1,3,4-oxadiazole (B1194373) or a 1,3,4-thiadiazole (B1197879) by choosing the appropriate cyclizing agent. organic-chemistry.org A similar reagent-based control could be envisioned for directing substitution on the benzisoxazole scaffold.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. The synthesis of chiral β-fluoro α-amino acids via Pd(II)-catalyzed fluorination of unactivated C(sp³)–H bonds is a prime example of a modern stereoselective transformation. nih.gov This method achieves both site-selectivity (regioselectivity) and diastereoselectivity, installing a fluorine atom at a specific methylene (B1212753) group with a defined stereochemistry. nih.gov Such a strategy could be adapted to synthesize chiral derivatives of this compound where a stereocenter is introduced in a side chain. Other methods, like the conjugate addition of chiral lithium amides to α,β-unsaturated esters, have proven effective for the stereoselective synthesis of cyclic β-amino acids and could be applied to precursors of functionalized benzisoxazoles. beilstein-journals.org

Visible light-promoted photoredox catalysis offers another powerful platform for the stereoselective synthesis of unnatural α-amino acids from ubiquitous carboxylic acids. nih.gov This approach allows for the creation of highly functionalized chiral building blocks that could be incorporated into the this compound structure.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms behind the formation of the this compound ring is fundamental for optimizing existing synthetic routes and developing new ones. The construction of the 1,2-benzisoxazole (B1199462) core is typically achieved through the formation of the five-membered isoxazole ring fused to the benzene ring. chim.it

One of the most common pathways involves the intramolecular cyclization of an o-substituted aryloxime. chim.it Specifically, for 3-aminobenzisoxazoles, a convenient one-pot synthesis involves treating an o-halobenzonitrile with a hydroxamate anion. e-journals.in The proposed mechanism for this transformation proceeds through two key steps:

Nucleophilic Aromatic Substitution (SNAr): The hydroxamate anion displaces the halide on the aromatic ring to form an N-(2-cyanophenoxy) intermediate. e-journals.in

Intramolecular Cyclization: In the presence of a base, the intermediate undergoes an intramolecular cyclization to yield the 3-aminobenzisoxazole product. e-journals.in

A related and well-studied mechanism is the base-promoted ring closure of o-haloaryl oximes. chim.it The generally accepted mechanism for this C–O bond formation is outlined below.

Table 2: Mechanistic Steps for Base-Promoted Cyclization of an o-Haloaryl Oxime

| Step | Description | Intermediate |

| 1. Deprotonation | A base (e.g., K₂CO₃, t-BuOK) removes the acidic proton from the oxime hydroxyl group. | Oxime anion |

| 2. Intramolecular SNAr | The resulting oxime anion acts as an O-nucleophile, attacking the ortho-position of the aromatic ring. | Meisenheimer-like complex |

| 3. Elimination | The leaving group (halide anion) is eliminated from the intermediate. | 1,2-Benzisoxazole product |

This pathway is highly effective and widely used for constructing the benzisoxazole core. chim.it Solid-phase synthesis methodologies have also been developed, particularly for creating libraries of benzisoxazole derivatives. In one such method, a 4-bromo-2-fluorobenzonitrile was reacted with a resin-bound oxime in the presence of potassium tert-butoxide, proceeding via an SNAr mechanism to load the substrate onto the resin. vulcanchem.com The final 3-amino-6-bromo-5-fluorobenzisoxazole was then cleaved from the resin upon acid-catalyzed cyclization. vulcanchem.com

Furthermore, mechanistic studies of specific reactions, such as the Pd(II)-catalyzed fluorination, suggest that the C-F bond may be formed through a direct reductive elimination from a high-valent palladium intermediate, providing insight into the stereochemical outcome of the reaction. nih.gov

Reactivity and Chemical Transformations of 3 Amino 5 Fluorobenzisoxazole

Electrophilic Aromatic Substitution Reactions on the Fluorobenzisoxazole Core

The benzisoxazole ring system is inherently electron-deficient, which generally deactivates it towards electrophilic aromatic substitution (EAS). However, the substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of these reactions. In 3-Amino-5-fluorobenzisoxazole, the primary directing groups are the C3-amino group and the C5-fluoro atom.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. ulethbridge.caorganicchemistrytutor.com Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it also acts as an ortho, para-director because of resonance participation of its lone pairs. libretexts.org

The combined influence of these groups directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the activating amino group. For a related compound, 3-amino-6-bromo-5-fluorobenzisoxazole (B13693437), the electron-deficient aromatic ring has been shown to undergo electrophilic attack at the C4 position. vulcanchem.com For instance, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group (–NO₂) selectively at this position. vulcanchem.com The substitution occurs at the position activated by the powerful amino group and ortho to the fluorine atom.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Amino-5-fluoro-4-nitrobenzisoxazole | vulcanchem.com |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 3-Amino-4-bromo-5-fluorobenzisoxazole and/or 3-Amino-6-bromo-5-fluorobenzisoxazole | ulethbridge.caorganicchemistrytutor.com |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | ulethbridge.caorganicchemistrytutor.com |

Nucleophilic Reactions Involving the 3-Amino Group

The primary amino group at the C3 position is a key site for nucleophilic reactivity, enabling a wide range of derivatization and cyclization reactions.

Derivatization Strategies via Amine Functionality

The nucleophilic nature of the 3-amino group allows for straightforward derivatization through reactions with various electrophiles. These modifications are crucial for modulating the compound's physicochemical properties. Common derivatization strategies include:

Acylation: The amino group readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to form the corresponding 3-acetamido derivative. vulcanchem.com This transformation is often used to protect the amino group or to alter properties such as lipophilicity.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.

Table 2: Derivatization Reactions of the 3-Amino Group

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (e.g., 3-Acetamido-5-fluorobenzisoxazole) | vulcanchem.com |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | chim.it |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Urea | organic-chemistry.org |

| Reductive Amination | Formaldehyde, Sodium Borohydride (B1222165) | N-methylated amine | google.com |

Condensation and Cyclization Reactions Utilizing the Amino Group

The 3-amino group serves as a valuable handle for constructing new heterocyclic rings fused to or substituted on the benzisoxazole core. These reactions typically involve condensation with bifunctional electrophiles. For instance, condensation of related 3-aminopyrazoles with dicarbonyl compounds can yield fused pyrimidine (B1678525) systems. rsc.org Similarly, reactions with reagents like tosylmethyl isocyanide can lead to the formation of oxazoline-containing structures. acs.org Another potential pathway involves the reaction with appropriate precursors to form fused triazine rings. uomus.edu.iq Such cyclization strategies are instrumental in expanding the chemical space and accessing more complex molecular architectures.

Ring-Opening and Rearrangement Pathways of the Benzisoxazole System

The benzisoxazole ring, while aromatic, is susceptible to specific ring-opening reactions under both basic and acidic conditions.

One of the most notable reactions is the Kemp elimination , a base-catalyzed ring-opening of the benzisoxazole. vander-lingen.nlrsc.org This reaction proceeds via an E2 mechanism, where a base abstracts the proton at the C3 position, leading to the cleavage of the weak N-O bond and formation of a 2-cyanophenolate product. nih.govmorressier.com The rate of this irreversible and highly exothermic reaction is strongly influenced by the strength of the base and the polarity of the solvent. vander-lingen.nlmorressier.com The presence of electron-withdrawing groups on the benzene ring can accelerate the reaction. morressier.com

Reductive cleavage of the N-O bond represents another significant ring-opening pathway. Treatment of 3-aminobenzisoxazoles with reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), zinc in acetic acid (Zn/AcOH), or nickel chloride/sodium borohydride (NiCl₂/NaBH₄) can cleave the N-O bond to yield 2-hydroxybenzamidines. fau.eduresearchgate.net This reaction can be performed chemoselectively in the presence of other reducible functional groups. fau.eduresearchgate.net

Furthermore, during the synthesis of benzisoxazoles from ortho-hydroxyaryl oximes, a Beckmann rearrangement can occur as a competing pathway, particularly under acidic conditions or with electron-rich aromatic rings. chim.itacs.orgorganic-chemistry.orgnih.govacs.org This rearrangement leads to the formation of the isomeric benzoxazole (B165842) structure instead of the desired benzisoxazole. chim.it

Functional Group Interconversions on the Fluorine Atom and the Benzene Ring

Functional group interconversions offer pathways to further diversify the this compound scaffold.

While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possible, albeit challenging, transformation. In SNAr reactions on electron-poor aromatic rings, fluorine can act as a good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing inductive effect. masterorganicchemistry.comtotal-synthesis.comlboro.ac.uk However, for less activated systems, harsh conditions or specialized catalytic systems, such as organic photoredox catalysis, might be required to achieve substitution of the fluorine with nucleophiles like azoles, amines, or alkoxides. nih.govbeilstein-journals.org

Other functional groups introduced onto the benzene ring via electrophilic substitution (as described in section 3.1) can be subsequently modified. For example, a nitro group introduced at the C4 position can be reduced to an amino group using reagents like Fe/HCl or Sn/HCl. This new amino group can then undergo its own set of derivatization and cyclization reactions, further expanding the synthetic possibilities.

Derivatization Strategies and Scaffold Modifications Based on 3 Amino 5 Fluorobenzisoxazole

Synthesis of Substituted 3-Amino-5-fluorobenzisoxazole Analogues

The synthetic versatility of this compound allows for extensive modification at various positions, enabling the systematic exploration of structure-activity relationships.

Introduction of Additional Substituents on the Benzene (B151609) Ring

The benzene ring of the this compound scaffold offers opportunities for the introduction of additional functional groups, which can significantly influence the molecule's physicochemical properties and biological activity. For instance, in related benzisoxazole systems, electrophilic substitution reactions, such as nitration using a mixture of nitric acid and sulfuric acid, can selectively introduce a nitro group at the 4-position, guided by the directing effects of the existing amino and halogen substituents.

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for diversification. For example, the bromine atom in 3-amino-6-bromo-5-fluorobenzisoxazole (B13693437) can be replaced with various aryl groups through Suzuki-Miyaura coupling with aryl boronic acids. This strategy allows for the introduction of a wide range of substituents at the 6-position, thereby expanding the chemical diversity of the benzisoxazole library.

Modifications at the 3-Amino Position to Yield Advanced Derivatives

The amino group at the 3-position is a prime site for derivatization, allowing for the introduction of a vast array of functionalities. Common modifications include acylation and sulfonylation. For example, acylation of the amino group with reagents like acetyl chloride can yield the corresponding 3-acetamido derivatives. This modification can enhance properties such as lipophilicity, which is often crucial for biological activity.

Exploration of this compound as a Privileged Heterocyclic Scaffold in Chemical Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.netmdpi.comibmmpeptide.com The benzisoxazole core, and by extension this compound, is widely regarded as such a scaffold in medicinal chemistry. nih.govnih.gov This is attributed to its rigid, planar structure and the specific arrangement of heteroatoms, which can participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. nih.gov

The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the amino group at the 3-position provides a convenient handle for further functionalization. This combination of features makes this compound a versatile building block for the design of ligands for a diverse range of biological targets. nih.gov Numerous compounds containing the benzisoxazole moiety have demonstrated a broad spectrum of pharmacological activities, highlighting the importance of this scaffold in drug discovery. nih.govnih.gov

Application of Combinatorial Chemistry Approaches for the High-Throughput Synthesis of Benzisoxazole Derivative Libraries

Combinatorial chemistry has become an indispensable tool for the rapid generation of large libraries of related compounds for biological screening. nih.gov Solution-phase parallel synthesis is a commonly employed strategy for creating diverse libraries of benzisoxazole derivatives. nih.govnih.gov This approach often involves the synthesis of a common core intermediate, which is then subjected to a variety of reactions with a set of diverse building blocks.

For example, a library of benzisoxazoles can be constructed through a [3+2] cycloaddition reaction between in situ-generated nitrile oxides and arynes. nih.govnih.govacs.org The resulting benzisoxazole core can then be further diversified through reactions such as acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. nih.govnih.gov This methodology allows for the efficient introduction of functional diversity to generate a large number of benzisoxazole derivatives with the potential for biological activity. nih.gov Solid-phase synthesis has also been utilized, where intermediates are anchored to a resin during the cyclization and derivatization steps.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 5 Fluorobenzisoxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Amino-5-fluorobenzisoxazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicities), and coupling constants of the hydrogen nuclei reveal their connectivity. For a typical this compound derivative, the aromatic protons on the benzene (B151609) ring are expected to resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons of the amino group (-NH₂) typically appear as a broader singlet, with a chemical shift that can be influenced by solvent and concentration. vulcanchem.comresearchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. Due to the lack of symmetry in this compound, seven distinct signals are expected for the seven carbon atoms. The carbons of the isoxazole (B147169) ring are typically found significantly downfield. vulcanchem.com A key feature in the ¹³C NMR spectrum is the effect of the fluorine substituent. The carbon atom directly bonded to fluorine (C-5) exhibits a large coupling constant (¹JCF), often exceeding 240 Hz, appearing as a doublet. Carbons at the ortho (C-4, C-6) and meta (C-7) positions also show smaller C-F couplings (²JCF, ³JCF), which are critical for confirming the position of the fluorine atom. rsc.org

For complex derivatives, one-dimensional NMR spectra can become crowded. In such cases, two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish long-range correlations between protons and carbons, confirming the connectivity between different parts of the molecule. acs.org Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts, providing a powerful complement to experimental data for accurate structure verification. acs.orgresearchgate.net

Table 1: Typical ¹H NMR Spectral Data for Benzisoxazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet, Triplet, Multiplet | Exact shifts and couplings depend on substitution pattern. |

Table 2: Typical ¹³C NMR Spectral Data for a 5-Fluorobenzisoxazole Moiety

| Carbon Type | Typical Chemical Shift (δ, ppm) | C-F Coupling | Notes |

|---|---|---|---|

| Isoxazole Ring Carbons | 145 - 165 | Highly deshielded due to electronegative O and N atoms. vulcanchem.comorientjchem.org | |

| C-5 (C-F) | ~160 | ¹JCF ≈ 240-260 Hz | Large coupling constant is characteristic of a direct C-F bond. rsc.org |

| C-4, C-6 | Varies | ²JCF ≈ 20-25 Hz | Two-bond coupling to fluorine. rsc.org |

Single-Crystal X-ray Diffraction (XRD) Analysis for Precise Three-Dimensional Structural Characterization

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For benzisoxazole derivatives, XRD analysis is crucial for confirming the planarity of the fused ring system and determining the precise orientation of substituents. iucr.orgnih.gov The analysis of risperidone, a complex antipsychotic agent containing a 6-fluoro-1,2-benzisoxazole moiety, provides a well-documented example of the power of this technique. The crystal structure reveals that the fluorobenzisoxazole ring system is nearly planar. iucr.orgnih.gov Such studies are essential for establishing the definitive stereochemistry and conformation of new derivatives, which is critical for understanding structure-activity relationships. researchgate.net

Table 3: Example Crystallographic Data for a Risperidone Derivative Containing a Fluorobenzisoxazole Ring nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₈FN₄O₂⁺·NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1655 (16) |

| b (Å) | 21.866 (4) |

| c (Å) | 12.635 (3) |

| β (°) | 91.94 (3) |

| Volume (ų) | 2254.6 (8) |

Vibrational Spectroscopy (IR, Raman) for Elucidating Bonding and Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra provide clear signatures for the amino group, the aromatic system, and the isoxazole heterocycle.

The IR spectrum will prominently feature stretching vibrations of the N-H bonds of the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. researchgate.net Bending vibrations for the -NH₂ group also appear around 1600-1650 cm⁻¹. The isoxazole ring itself gives rise to a series of characteristic bands, including the C=N stretching vibration between 1635-1650 cm⁻¹ and the C-O-N ring vibrations at lower frequencies, such as the endocyclic C-O stretch between 1220-1280 cm⁻¹. researchgate.net The C-F stretch gives a strong absorption, usually in the 1200-1300 cm⁻¹ range.

Computational DFT calculations are frequently paired with experimental vibrational spectroscopy. These calculations can predict the vibrational frequencies and intensities with high accuracy, allowing for a detailed assignment of each observed band to specific atomic motions. researchgate.netmdpi.com This synergy between theory and experiment allows for a deeper understanding of the bonding interactions within the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | researchgate.net |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 | researchgate.net |

| Isoxazole Ring | C=N Stretch | 1635 - 1651 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | |

| Isoxazole Ring | C-O Stretch (endocyclic) | 1220 - 1280 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise molecular weight of a compound, often with an accuracy of less than 5 parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₇H₅FN₂O), the calculated monoisotopic mass is 152.0386 g/mol .

In addition to the molecular ion peak, mass spectrometry provides information about the molecule's stability and structure through its fragmentation pattern. When subjected to ionization, the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure. For benzisoxazole derivatives, common fragmentation pathways include the loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) following the initial cleavage of the heterocyclic ring. vulcanchem.com Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

Table 5: Predicted HRMS Data and Plausible Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₆FN₂O⁺ | 153.0464 | Protonated Molecular Ion |

| [M]⁺˙ | C₇H₅FN₂O⁺˙ | 152.0386 | Molecular Ion (Radical Cation) |

| [M-CO]⁺˙ | C₆H₅FN₂⁺˙ | 124.0437 | Loss of carbon monoxide from the molecular ion. |

Advanced Spectroscopic Probes for Molecular Environment and Dynamics (e.g., Rotational Spectroscopy)

Beyond the determination of static structures, advanced spectroscopic methods can probe the subtle dynamics and environmental interactions of molecules like this compound. These techniques provide insight into excited states, tautomeric forms, and non-covalent interactions.

Furthermore, techniques like matrix isolation IR spectroscopy allow for the study of individual molecular conformers or tautomers by trapping the compound in an inert gas matrix (e.g., argon) at cryogenic temperatures. This method prevents intermolecular interactions and allows for the characterization of species that might be too unstable or transient to observe in solution or the solid state. nih.gov The combination of these experimental results with high-level time-dependent DFT (TDDFT) calculations can elucidate complex processes such as excited-state decay channels and photochemical reaction mechanisms. rsc.org These sophisticated approaches are at the forefront of characterizing the complete physicochemical profile of heterocyclic molecules.

Computational and Theoretical Investigations of 3 Amino 5 Fluorobenzisoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule. nrel.gov These methods solve the electronic structure of a molecule to derive various descriptors that explain its stability, reactivity, and electronic nature. karazin.uaresearchgate.netsuperfri.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. emerginginvestigators.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For 3-Amino-5-fluorobenzisoxazole, the electron-donating amino group (-NH₂) would be expected to raise the HOMO energy, while the electron-withdrawing fluorine atom and the isoxazole (B147169) ring would lower the LUMO energy. rsc.org This interplay of substituents finely tunes the molecule's electronic properties and reactivity. The HOMO-LUMO gap is a key parameter in predicting the potential of a compound to act as a drug, with many nitrogen-based drugs having a gap in the range of 3.5-4.5 eV. emerginginvestigators.org

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. The amino group likely increases this value. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. The isoxazole ring and fluorine atom likely decrease this value. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity, stability, and electrical transport properties. emerginginvestigators.org |

The Electrostatic Potential Surface (EPS), often called a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. libretexts.org It maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.desapub.org

For this compound, an EPS analysis would likely reveal a high negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the fluorine atom, making these sites susceptible to electrophilic attack or hydrogen bonding interactions. The amino group's nitrogen would also represent a nucleophilic center. researchgate.net The aromatic ring would exhibit a more complex potential landscape influenced by all substituents.

In conjunction with EPS, charge distribution analysis methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide quantitative measures of the partial atomic charges on each atom. nrel.govresearchgate.net This data helps to identify specific atoms that are electron-deficient or electron-rich, complementing the qualitative picture provided by the EPS map. researchgate.net

Table 2: Predicted Electrostatic Potential and Charge Distribution Features

| Molecular Region | Expected Electrostatic Potential | Predicted Atomic Charge | Role in Interactions |

| Isoxazole Oxygen | Negative (Red) | High negative charge | Hydrogen bond acceptor, site for electrophilic attack. |

| Isoxazole Nitrogen | Negative (Red) | Negative charge | Hydrogen bond acceptor, nucleophilic center. |

| Amino Group (-NH₂) Nitrogen | Negative (Red) | Negative charge | Hydrogen bond donor/acceptor, nucleophilic center. |

| Fluorine Atom (-F) | Negative (Red) | High negative charge | Hydrogen bond acceptor. |

| Hydrogen Atoms (of -NH₂) | Positive (Blue) | Positive charge | Hydrogen bond donor. |

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. nih.gov While traditionally associated with benzene (B151609), aromaticity can be quantified in various ring systems using computational indices. Common indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values (e.g., NICS(1)zz) are indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov

Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU): These are electron delocalization-based indices that also quantify aromatic character. researchgate.net

For this compound, these calculations would quantify the aromaticity of both the fused benzene ring and the isoxazole ring. The benzene ring is expected to show strong aromatic character, though slightly modulated by the fused ring and substituents. The isoxazole ring's aromaticity is generally lower than that of benzene but still significant. Understanding the aromaticity of both rings is crucial for predicting the molecule's stability and reaction preferences. mdpi.com

Molecular Dynamics and Docking Simulations to Investigate Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor. nih.govnih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. ijprajournal.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field to estimate the strength of the interaction. bohrium.com This method is instrumental in virtual screening and identifying potential drug candidates. rsc.org

Molecular Dynamics (MD) simulations provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the forces between all atoms and their subsequent motions, offering insights into the stability of the binding pose, the specific interactions (like hydrogen bonds) that stabilize the complex, and conformational changes in both the ligand and the protein upon binding. researchgate.net Studies on similar 6-fluorobenzisoxazole derivatives have used these techniques to validate their potential antiviral activity by showing stable binding to viral proteins. nih.gov

Table 3: Workflow for In Silico Interaction Analysis

| Step | Technique | Purpose | Key Outputs |

| 1. Preparation | Various software | Prepare protein (e.g., remove water, add hydrogens) and ligand (e.g., generate 3D conformers) structures. | Receptor and ligand files ready for docking. |

| 2. Docking | Molecular Docking | Predict the binding mode and estimate binding affinity. | Binding poses, docking scores (e.g., in kcal/mol). |

| 3. Simulation | Molecular Dynamics (MD) | Assess the stability and dynamics of the docked complex in a simulated physiological environment. | Trajectory files, Root Mean Square Deviation (RMSD), hydrogen bond analysis. mdpi.comresearchgate.net |

| 4. Analysis | Post-processing tools | Calculate binding free energy and analyze key interactions. | Binding free energy (e.g., MM/PBSA), identification of key interacting amino acid residues. |

Mechanistic Studies of Reaction Pathways Using Computational Methods (e.g., Transition State Theory, QM/MM)

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Transition State Theory (TST) is a fundamental theory used to calculate the rates of elementary chemical reactions. wikipedia.org Computationally, this involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. umw.edu By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined, which is the primary factor controlling the reaction rate. jcchems.com This method could be applied to study the synthesis pathways of this compound or its potential metabolic reactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that is particularly useful for studying reactions in large systems, such as an enzyme active site. skemman.is In a QM/MM simulation, the core region of the system where the chemical reaction occurs (e.g., the substrate and key catalytic residues) is treated with a high-accuracy quantum mechanics method. The rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. nih.govresearchgate.net This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of a biological system, providing insights into enzyme catalysis mechanisms. nih.gov

Conformational Analysis and Tautomerism Studies via Computational Modeling

Molecules can exist in different spatial arrangements (conformations) and, in some cases, as different structural isomers that are in equilibrium (tautomers).

Conformational Analysis involves exploring the potential energy surface of a molecule to identify its stable low-energy conformations. For this compound, this would involve studying the rotation around the C-N bond of the amino group. While rotation may be somewhat restricted due to potential interactions with the isoxazole ring, identifying the preferred conformation is important for understanding its shape and how it fits into a receptor binding site.

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, usually involving the migration of a proton. jocpr.com For this compound, the primary potential tautomerism is the amino-imino equilibrium. The amino form is generally more stable for most aromatic amines, but the relative stability can be influenced by the specific heterocyclic system and the environment (gas phase vs. solvent). nih.govsemanticscholar.org Computational methods can calculate the relative energies of the different tautomers and the energy barriers for their interconversion, predicting the predominant form under given conditions. mdpi.com This is crucial, as different tautomers can have vastly different chemical properties and biological activities.

Table 4: Potential Tautomers of this compound

| Tautomer Name | Structure | General Stability |

| Amino Tautomer | The canonical form with an -NH₂ group at position 3. | Generally the more stable and predominant form for amino-substituted heterocycles. |

| Imino Tautomer | A form with an =NH group at position 3 and a proton shifted to the ring nitrogen. | Typically higher in energy and less stable, but its population can be influenced by the environment. |

Based on a comprehensive search of available scientific literature and chemical databases, there are no specific computational or theoretical studies publicly available that focus on the prediction and interpretation of the spectroscopic properties of this compound.

Therefore, the generation of an article section with detailed research findings and data tables on this specific topic is not possible at this time. Methodologies for such predictions are well-established in the field of computational chemistry, but their application to this compound has not been published in the accessible literature.

Role of 3 Amino 5 Fluorobenzisoxazole As a Key Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The benzisoxazole moiety is a recognized pharmacophore present in a variety of biologically active compounds. chim.it The presence of an amino group at the 3-position of 3-amino-5-fluorobenzisoxazole provides a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of more elaborate heterocyclic structures.

One of the primary applications of this compound is in the construction of larger, more complex heterocyclic systems through reactions involving the amino group. This nucleophilic center readily participates in condensation reactions, acylations, and couplings to build upon the benzisoxazole core. For instance, the amino group can be acylated and subsequently cyclized to form fused pyrimidones or other nitrogen-containing heterocycles. These reactions are often employed in the synthesis of compounds with potential therapeutic applications.

The synthesis of various heterocyclic compounds often starts with foundational molecules like 3-aminoquinazolinones, which can be prepared from corresponding amino acids. nih.gov These intermediates can then undergo further cyclization reactions to create fused heterocyclic systems with six, seven, or eight-membered rings. nih.gov Similarly, the amino group of this compound can serve as a precursor for such multi-ring structures.

The versatility of amino-substituted heterocycles is further demonstrated in the synthesis of azoloazines through multicomponent reactions. frontiersin.org For example, 3-amino-1,2,4-triazole can react with various aldehydes and ketones to produce isomeric cycloalkatriazolopyrimidines. frontiersin.org This highlights the potential of the amino group on the this compound scaffold to participate in similar diversity-oriented syntheses, leading to a wide range of novel heterocyclic compounds.

The following table provides examples of complex heterocyclic systems that can be synthesized from amino-substituted precursors, illustrating the potential synthetic pathways for this compound.

| Precursor | Reagents | Resulting Heterocyclic System |

| 3-Amino-1,2,4-triazole | Aromatic aldehydes, Ketones | Cycloalkatriazolopyrimidines |

| 3-Aminoquinazolinones | p-Fluoro, p-chloro, and p-methoxy-benzaldehydes | Triazinoquinazolinones |

| 5-Amino-3-methylisoxazole | Aromatic aldehydes, Meldrum's acid | Dihydropyridopyrimidines |

This table showcases the types of complex heterocyclic systems that can be generated from amino-substituted precursors, highlighting the synthetic potential of this compound.

Integration into Polycyclic and Fused-Ring Frameworks

The strategic placement of functional groups on the this compound ring system facilitates its use in the construction of polycyclic and fused-ring frameworks. These complex structures are of significant interest in drug discovery and materials science due to their rigid conformations and potential for specific biological interactions.

The synthesis of fused-ring systems can be achieved through various methods, including intramolecular cyclizations and cycloaddition reactions. chim.itrsc.org For example, ortho-quinone methides, which are electron-poor dienes, can undergo inverse electron-demand Diels-Alder reactions with electron-rich dienophiles to create fused-ring flavonoid systems. rsc.org The benzisoxazole core of this compound, with its inherent electronic properties, can be a valuable component in designing precursors for such cycloaddition strategies.

Furthermore, the amino group can be transformed into other functionalities that promote the formation of fused rings. For instance, the synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines has been achieved through a Truce-Smiles rearrangement of a precursor containing a cyano group, which was derived from an amino functionality. nih.gov This demonstrates a pathway where the amino group of this compound could be modified to initiate similar intramolecular rearrangements leading to complex polycyclic structures.

The development of novel methods for creating polycyclic aromatic compounds, such as the palladium-catalyzed cascade vinyl C-H activation/decarboxylative cyclization, opens up new avenues for utilizing building blocks like this compound. researchgate.net By strategically functionalizing the benzisoxazole, it can be incorporated into these advanced synthetic routes to generate unique and complex polycyclic heteroaromatic compounds.

The following table outlines different strategies for the synthesis of polycyclic and fused-ring systems, which could potentially be adapted for use with this compound.

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Framework |

| Inverse Electron-Demand Diels-Alder | ortho-Quinone Methide, Electron-Rich Dienophiles | Fused-Ring Flavonoids |

| Truce-Smiles Rearrangement | 1-(3-cyanopropoxy)-3,4-dihydronaphthalene-2-carbonitriles | Tetrahydrobenzo[f]furo[2,3-c]isoquinolines |

| Palladium-Catalyzed Cascade Reaction | 2-Iodostyrenes, o-Halobenzoic Acids | Polycyclic Aromatic Hydrocarbons |

This table illustrates various synthetic methodologies for constructing polycyclic and fused-ring systems, indicating potential applications for this compound as a starting material.

Application in Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Design

In modern drug discovery, scaffold hopping and bioisosteric replacement are crucial strategies for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. researchgate.net this compound, with its distinct structural and electronic features, is an attractive scaffold for such applications.

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. researchgate.net This approach can lead to the discovery of novel chemical entities with improved properties or new intellectual property. chemrxiv.org The rigid, bicyclic nature of the benzisoxazole ring system in this compound makes it a suitable candidate for replacing other aromatic or heterocyclic cores in bioactive molecules. Its three-dimensional shape can mimic the spatial arrangement of functional groups in other scaffolds, a key aspect of successful scaffold hopping. spirochem.com

Bioisosteric replacement refers to the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. nih.gov The fluorine atom in this compound can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving metabolic stability and binding affinity. enamine.net The entire 3-aminobenzisoxazole moiety can also serve as a bioisostere for other functional groups. For example, the benzisoxazole ring has been used as a bioisosteric replacement for a catechol group in the design of enzyme inhibitors.

The application of computational methods has further accelerated the identification of novel scaffolds and bioisosteres. embopress.org These approaches can predict the potential of a scaffold like this compound to mimic the properties of a known active compound.

The following table presents examples of bioisosteric replacements and their impact on molecular properties, highlighting the potential role of the this compound scaffold in this context.

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid | Tetrazole | Increased Lipophilicity, Enhanced Oral Bioavailability |

| Amide Bond | 3-Aminooxetane | Increased Metabolic Stability |

| Hydrogen Atom | Fluorine Atom | Improved Metabolic Stability, Enhanced Binding Affinity |

This table demonstrates the concept of bioisosteric replacement and the potential benefits that can be achieved, suggesting how the functionalities of this compound could be utilized in drug design.

Future Research Directions and Unexplored Avenues for 3 Amino 5 Fluorobenzisoxazole Research

Development of Novel, Green, and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes. Future research in this area for 3-Amino-5-fluorobenzisoxazole is likely to concentrate on several key strategies:

Electrochemical Synthesis: Recent advancements in the electrochemical synthesis of 2,1-benzisoxazoles offer a promising green alternative to traditional methods. rsc.org These protocols often utilize inexpensive and reusable carbon-based electrodes, operate under constant current conditions in environmentally friendly solvents like water/methanol mixtures, and use electricity as a clean reagent. rsc.orgrsc.org Adapting these electrochemical methods for the synthesis of this compound could significantly reduce waste and avoid the use of hazardous reagents.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents another avenue for green synthesis. Biocatalytic processes are known for their high selectivity and ability to operate under mild reaction conditions. Exploring enzymes like nitroreductases for the key cyclization step could offer a highly efficient and sustainable route to this compound and its derivatives. vulcanchem.com

Solid-Phase Synthesis: While solid-phase methodologies have been employed for benzisoxazole derivatives, further optimization for sustainability is possible. vulcanchem.com This could involve the use of recyclable resins and greener solvents to minimize the environmental impact.

Exploration of Unconventional Reactivity Patterns and Catalysis

The unique electronic nature of the this compound scaffold, conferred by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom, suggests a rich and underexplored reactivity profile. Future investigations could focus on:

Cycloaddition Reactions: Benzisoxazoles are known to participate in cycloaddition reactions, serving as precursors for more complex heterocyclic systems like benzazepines and benzodiazepines. rsc.org A systematic study of the cycloaddition potential of this compound could unlock novel molecular scaffolds for drug discovery.

Metal-Catalyzed Cross-Coupling: The reactivity of related halo-substituted benzisoxazoles in Suzuki-Miyaura coupling reactions highlights the potential for functionalization at various positions on the benzisoxazole ring. vulcanchem.com Exploring a broader range of cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) with this compound would enable the synthesis of diverse derivatives.

Directed C-H Functionalization: The directing effects of the amino and fluoro groups could be harnessed for regioselective C-H functionalization reactions. vulcanchem.com This would provide a more atom-economical approach to modifying the aromatic ring compared to traditional methods that require pre-functionalized starting materials.

Advanced In Silico Design and Prediction of Novel Derivatives with Desired Properties

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of virtual compounds before their synthesis. For this compound, future research will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. tandfonline.com These calculations can provide insights into the synergistic effects of the substituents and guide the design of new molecules with tailored electronic properties.

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. tandfonline.comossila.com This can help in identifying promising candidates for specific therapeutic applications. Molecular dynamics simulations can further elucidate the dynamic behavior of these compounds within the binding site of a protein.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. vulcanchem.com In silico models can be used to screen virtual libraries of this compound derivatives for favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in drug development.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound is a key area for future research:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields, better process control, and reduced reaction times. vulcanchem.com Flow chemistry can also enable the safe handling of hazardous intermediates and reagents.

Automated Synthesis Platforms: Integrating flow chemistry with automated synthesis platforms would allow for the rapid generation of libraries of this compound derivatives. This high-throughput synthesis capability would be invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Fundamental Studies on the Synergistic Effects of Fluorine and the Amino Group on Benzisoxazole Properties and Reactivity

A deeper understanding of the fundamental interplay between the fluorine atom and the amino group on the benzisoxazole core is essential for the rational design of new molecules with desired properties. Future studies should aim to elucidate:

Influence on Physicochemical Properties: The presence of both a hydrogen-bond donating amino group and an electron-withdrawing fluorine atom can have a profound and complex effect on properties such as lipophilicity, acidity/basicity (pKa), and membrane permeability. vulcanchem.comnih.govmdpi.comacs.orgcore.ac.ukresearchgate.net Systematic studies on a series of analogs would help to deconvolve these effects and establish clear structure-property relationships.

Modulation of Biological Activity: The fluorine atom can enhance metabolic stability and binding affinity, while the amino group can participate in key hydrogen-bonding interactions with biological targets. vulcanchem.comnih.gov Investigating how the combination of these two groups influences the biological activity profile of this compound derivatives is a critical area for future research. This could involve comparative studies with analogs lacking one or both of these functional groups.

Impact on Reactivity and Chemical Stability: The electronic push-pull nature of the amino and fluoro substituents can significantly alter the reactivity of the benzisoxazole ring system. vulcanchem.comcore.ac.uk Fundamental studies on the kinetics and mechanisms of various reactions will provide a predictive framework for the chemical behavior of this important scaffold.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-amino-5-fluorobenzisoxazole, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via cyclization of fluorinated precursors under catalytic conditions. For example, evidence from triazole derivative syntheses (e.g., using copper-catalyzed azide-alkyne cycloaddition) suggests that solvent polarity and temperature critically affect regioselectivity and yield . Optimize reaction conditions using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor intermediates via TLC or HPLC to confirm purity (>95% by GC-MS) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. Fluorine’s electronegativity causes distinct splitting patterns in H NMR .

- FT-IR : Identify characteristic vibrations (e.g., N-H stretch at ~3400 cm, C-F at ~1200 cm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in solubility and reactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from impurities or solvent effects. For example:

- Solubility : Use Hansen solubility parameters to select optimal solvents. Polar aprotic solvents (e.g., DMSO) enhance solubility of fluorinated aromatic amines compared to nonpolar solvents .

- Reactivity : Fluorine’s electron-withdrawing effects can alter nucleophilic substitution rates. Control steric hindrance by modifying substituents (e.g., tert-butyl groups) to stabilize intermediates .

Q. Q4. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes or receptors). Key steps:

Ligand Preparation : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets.

Protein-Ligand Docking : Use crystal structures from the PDB (e.g., 0XB for nitrobenzoxadiazole analogs) to model binding poses .

Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, correlating with in vitro assays (e.g., IC) .

Mechanistic and Analytical Questions

Q. Q5. What photophysical properties make this compound suitable as a fluorophore?

Methodological Answer: The benzisoxazole core exhibits rigid π-conjugation, while fluorine enhances quantum yield via reduced non-radiative decay. Characterize using:

Q. Q6. How does fluorination impact the metabolic stability of benzisoxazole derivatives in biological systems?

Methodological Answer: Fluorine’s electronegativity reduces metabolic oxidation. Test via:

- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS/MS.

- Stability Studies : Compare half-life (t) of fluorinated vs. non-fluorinated analogs under physiological pH (7.4) .

Data Interpretation and Optimization

Q. Q7. How should researchers address discrepancies in catalytic efficiency when using this compound as a ligand?

Methodological Answer: Variations may stem from ligand-metal coordination modes.

Q. Q8. What experimental controls are critical when studying the cytotoxicity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.